

# A Comparative Guide to Intracavernous and Intraurethral Alprostadil for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two localized alprostadil delivery methods for the treatment of erectile dysfunction (ED): intracavernous injection (ICI) and intraurethral suppository (MUSE). The following analysis is based on data from patient preference studies, offering a quantitative and qualitative overview of efficacy, safety, and patient-reported outcomes.

### At a Glance: Key Findings

Direct comparative studies indicate that while intracavernous alprostadil is generally more effective, intraurethral alprostadil is often perceived as easier to use and less invasive.[1][2] Patient preference tends to lean towards the method that provides a satisfactory erection for sexual intercourse, with efficacy often being the deciding factor.

# Quantitative Comparison of Intracavernous vs. Intraurethral Alprostadil

The following tables summarize the key quantitative data from comparative studies.

Table 1: Efficacy



| Parameter                                                       | Intracavernous<br>Alprostadil (ICI) | Intraurethral<br>Alprostadil (MUSE) | Study |
|-----------------------------------------------------------------|-------------------------------------|-------------------------------------|-------|
| Administrations resulting in intercourse-sufficient erection    | 82.5%                               | 53.0%                               | [3]   |
| Patients achieving at least one intercourse-sufficient erection | 92.6%                               | 61.8%                               | [3]   |
| Patients achieving ≥75% of erections sufficient for intercourse | 75%                                 | 36.8%                               | [3]   |
| Overall response rate                                           | 70%                                 | 43%                                 | [4]   |
| Complete rigid erections                                        | 48%                                 | 10%                                 | [4]   |
| Successful intercourse at least once during home treatment      | 87%                                 | 53%                                 | [1]   |
| Intercourse reported after home administration                  | 85%                                 | 55%                                 | [1]   |
| Erection quality rated as "good" or "very good"                 | Not specified, but markedly higher  | 10%                                 |       |
| Erection quality rated as "poor"                                | 12%                                 | 70%                                 |       |

Table 2: Patient Preference and Satisfaction



| Parameter                             | Intracavernous<br>Alprostadil (ICI) | Intraurethral<br>Alprostadil (MUSE) | Study |
|---------------------------------------|-------------------------------------|-------------------------------------|-------|
| Patient Preference                    | Preferred by more patients          | Less preferred                      | [3]   |
| Patient Satisfaction                  | Greater                             | Lower                               | [3]   |
| Overall Satisfaction Rate             | 78.3% (long-term use)               | 30%                                 | [5]   |
| "Extremely" or "Moderately" Satisfied | 33%                                 | ~1%                                 |       |
| "Not satisfied at all"                | 19%                                 | 70%                                 |       |
| Partner Satisfaction                  | Greater                             | Lower                               | [3]   |
| Ease of Home<br>Treatment             | 90% rated as easy                   | 40% rated as easy                   | [1]   |
| Withdrawal rate from study            | 17%                                 | 67%                                 | [1]   |

Table 3: Adverse Events

| Adverse Event                                                 | Intracavernous<br>Alprostadil (ICI) | Intraurethral<br>Alprostadil (MUSE) | Study |
|---------------------------------------------------------------|-------------------------------------|-------------------------------------|-------|
| Penile Pain (in-office)                                       | 20.0%                               | 30.5%                               | [3]   |
| Penile Pain (at-home)                                         | 33.8%                               | 25.0%                               | [3]   |
| Penile Pain/Burning                                           | 10.6%                               | 31.4%                               | [4]   |
| Systemic Side Effects<br>(dizziness,<br>hypotension, syncope) | Not reported                        | 6.8%                                | [4]   |
| Urethral Bleeding                                             | Not applicable                      | 4.8%                                | [4]   |



# Experimental Protocols Crossover, Randomized, Open-Label Multicenter Study[3]

- Objective: To compare the efficacy, safety, and patient preference of intracavernous alprostadil (EDEX/Viridal) with intraurethral alprostadil (MUSE).
- Participants: 111 patients with erectile dysfunction of at least 6 months' duration.
- Methodology:
  - In-office Dose Titration: All patients underwent dose titration with both medications to determine the optimal dose.
  - At-home Treatment Phase: Patients were randomized to a sequence of at-home treatments with both medications in a crossover design.
  - Data Collection: Patients recorded the efficacy of each administration and any adverse events. Patient and partner satisfaction and preference were assessed at the end of the study.
- Dosage:
  - Intracavernous: Mean dose of 26.1 μg (most frequently 40 μg).
  - Intraurethral: Mean dose of 922.5 μg (most frequently 1000 μg).

### **Prospective Randomized Study[1]**

- Objective: To compare the medicated urethral system for erection (MUSE) with standard intracavernous prostaglandin E1 (PGE1).
- Participants: 60 men with organic erectile dysfunction.
- Methodology:



- Randomization: Patients were prospectively randomized to receive either 20 μg of intracavernous PGE1 or 1 mg of MUSE.
- In-clinic Assessment: Response to the drugs was recorded in an outpatient clinic.
- Home-treatment Program: All patients continued a home-treatment program for 3 months.
- Data Collection: Patients recorded the grade of erection, occurrence of sexual intercourse, and any adverse reactions in diaries after each home administration. Comfort and ease of administration were also recorded.

# Signaling Pathway and Experimental Workflow Alprostadil Signaling Pathway

Alprostadil is a synthetic form of prostaglandin E1 (PGE1).[6][7][8] Its mechanism of action involves binding to PGE1 receptors on smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][8] Elevated cAMP levels lead to the activation of protein kinase A, resulting in the phosphorylation of proteins that sequester intracellular calcium and decrease calcium influx. The reduced intracellular calcium concentration causes smooth muscle relaxation in the penile arteries and trabecular tissue, leading to increased blood flow into the corpora cavernosa and subsequent erection.[8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intracavernosal versus intraurethral alprostadil: a prospective randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracavernous alprostadil alfadex is more efficacious, better tolerated, and preferred over intraurethral alprostadil plus optional actis: a comparative, randomized, crossover, multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transurethral alprostadil with MUSE (medicated urethral system for erection) vs intracavernous alprostadil--a comparative study in 103 patients with erectile dysfunction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracavernous injections of prostaglandin E1 for erectile dysfunction: patient satisfaction and quality of sex life on long-term treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical use of alprostadil topical cream in patients with erectile dysfunction: a review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alprostadil cream in the treatment of erectile dysfunction: clinical evidence and experience
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Guide to Intracavernous and Intraurethral Alprostadil for Erectile Dysfunction]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1234552#patient-preference-studies-comparing-intracavernous-vs-intraurethral-alprostadil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com